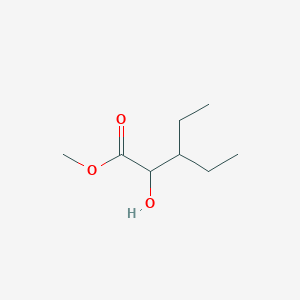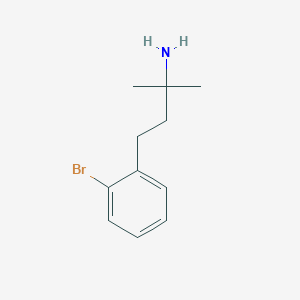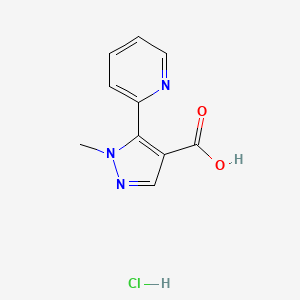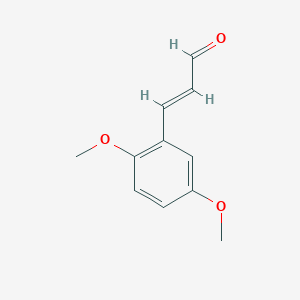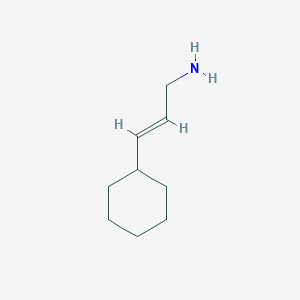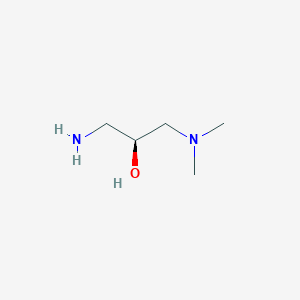
(2S)-1-amino-3-(dimethylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-amino-3-(dimethylamino)propan-2-ol is an organic compound with the molecular formula C5H14N2O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-amino-3-(dimethylamino)propan-2-ol can be achieved through several methods. One common approach involves the reaction of (S)-epichlorohydrin with dimethylamine, followed by the addition of ammonia. The reaction conditions typically include a solvent such as ethanol and a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as distillation or crystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-amino-3-(dimethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Wissenschaftliche Forschungsanwendungen
(2S)-1-amino-3-(dimethylamino)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (2S)-1-amino-3-(dimethylamino)propan-2-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-1-amino-3-(dimethylamino)propan-2-ol: The enantiomer of the compound, with similar but distinct properties.
1-amino-3-(dimethylamino)propan-2-ol: A non-chiral version with different biological activity.
1-amino-2-propanol: A simpler analog with fewer functional groups.
Uniqueness
(2S)-1-amino-3-(dimethylamino)propan-2-ol is unique due to its chiral nature and the presence of both amino and dimethylamino groups. This combination of features makes it particularly versatile in chemical synthesis and research applications.
Eigenschaften
Molekularformel |
C5H14N2O |
|---|---|
Molekulargewicht |
118.18 g/mol |
IUPAC-Name |
(2S)-1-amino-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C5H14N2O/c1-7(2)4-5(8)3-6/h5,8H,3-4,6H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
QIDAFVGPTLOALB-YFKPBYRVSA-N |
Isomerische SMILES |
CN(C)C[C@H](CN)O |
Kanonische SMILES |
CN(C)CC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)


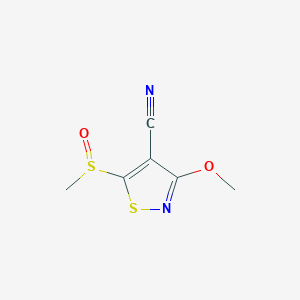
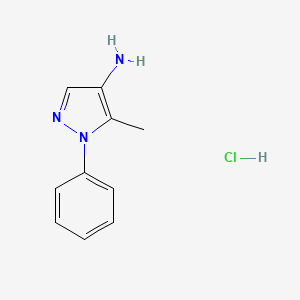
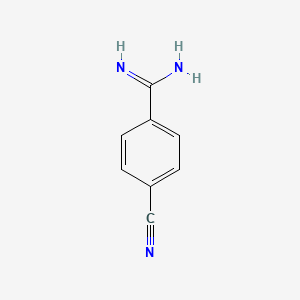
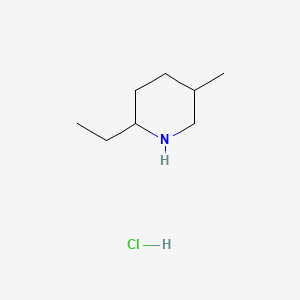
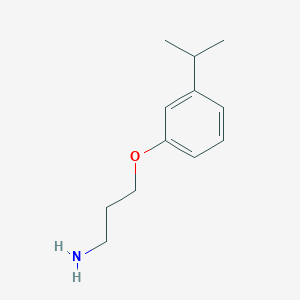
![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)
